N-(2-Methoxybenzyl)picolinamide
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Overview
Description
N-(2-Methoxybenzyl)picolinamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)picolinamide typically involves the reaction of 2-picolinic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxybenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: The methoxy group can be converted to a hydroxyl group or further oxidized to a carboxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Scientific Research Applications
N-(2-Methoxybenzyl)picolinamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide moiety can coordinate with metal ions, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)picolinamide
- N-(2-Methoxyphenyl)picolinamide
- N-(2-Methoxybenzyl)phenethylamine (25B-NBOMe)
Comparison: N-(2-Methoxybenzyl)picolinamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and binding properties. Compared to N-(4-Methoxybenzyl)picolinamide, the 2-methoxy derivative may exhibit different steric and electronic effects, leading to variations in its chemical and biological behavior. The presence of the picolinamide moiety distinguishes it from compounds like 25B-NBOMe, which have different core structures and pharmacological profiles .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-3-2-6-11(13)10-16-14(17)12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
IGAJGEZVRGTGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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